REACTION_CXSMILES
|
BrC(CBr)C(OC)=O.C(N(CC)CC)C.[C:16]1([C@@H:22]([N@:24]2[CH2:26][CH:25]2[C:27]([O:29][CH3:30])=[O:28])[CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[NH:24]1[CH2:26][CH:25]1[C:27]([O-:29])=[O:28].[C:16]1([C@@H:22]([N@:24]2[CH2:26][CH:25]2[C:27]([O:29][CH3:30])=[O:28])[CH3:23])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
(R)-methyl 1-((S)-1-phenylethyl)aziridine-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@H](C)[N@@]1C(C1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CBr
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
(S)-(1)-phenethylamine
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (950 g of silica gel) with a gradient of 0-20% EtOAc in cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C1)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.31 g | |
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[C@H](C)[N@@]1C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.14 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |